molecular formula C21H36O2 B3366341 7alpha,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-diol CAS No. 13611-10-4

7alpha,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-diol

Cat. No.: B3366341
CAS No.: 13611-10-4
M. Wt: 320.5 g/mol
InChI Key: ZWQUPIDNCOVROC-HEEAJRSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7alpha,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-diol (CAS: 13611-10-4) is a synthetic androstane derivative with the molecular formula C21H36O2 and a molecular weight of 320.50 g/mol . Its IUPAC name is (3R,5R,7R,8R,9S,10S,13S,14S,17S)-7,10,13,17-tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol, reflecting its stereochemical complexity. The compound is characterized by:

  • A 5beta-androstane backbone, distinguishing it from 5alpha-reduced steroids.
  • Methyl groups at positions 7alpha and 17alpha, which influence its metabolic stability and receptor interactions.
  • Hydroxyl groups at 3alpha and 17beta positions, common in bioactive androgens and estrogens.

This steroid is primarily used as a reference material in sports drug testing and steroid analysis due to its synthetic nature and defined structure .

Properties

IUPAC Name

(3R,5R,7R,8R,9S,10S,13S,14S,17S)-7,10,13,17-tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h13-18,22-23H,5-12H2,1-4H3/t13-,14-,15-,16+,17+,18-,19+,20+,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQUPIDNCOVROC-HEEAJRSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272284
Record name 7α,17α-Dimethyl-5β-androstane-3α,17β-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7a,17-dimethyl-5b-Androstane-3a,17b-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13611-10-4
Record name 7α,17α-Dimethyl-5β-androstane-3α,17β-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13611-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7alpha,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013611104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7α,17α-Dimethyl-5β-androstane-3α,17β-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7.ALPHA.,17.ALPHA.-DIMETHYL-5.BETA.-ANDROSTANE-3.ALPHA.,17.BETA.-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y20AM65I7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 7a,17-dimethyl-5b-Androstane-3a,17b-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7alpha,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-diol typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Methylation: Introduction of methyl groups at the 7alpha and 17alpha positions.

    Hydroxylation: Introduction of hydroxyl groups at the 3alpha and 17beta positions.

    Cyclization: Formation of the androstane ring structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Methylation: Using reagents like methyl iodide or dimethyl sulfate under controlled conditions.

    Catalytic Hydroxylation: Employing catalysts such as palladium or platinum to facilitate hydroxylation.

    Purification: Utilizing techniques like crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

7alpha,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-diol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones using oxidizing agents like chromium trioxide.

    Reduction: Reduction of ketones back to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

    Oxidation: Formation of 7alpha,17alpha-Dimethyl-5beta-androstane-3,17-dione.

    Reduction: Regeneration of this compound.

    Substitution: Formation of 7alpha,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-dichloride.

Scientific Research Applications

Sports Drug Testing

DMAD serves as a reference standard in sports drug testing due to its anabolic properties. It is utilized in the analysis of steroid use among athletes, helping to identify unauthorized performance-enhancing substances. The compound's structural characteristics make it a suitable marker for detecting similar anabolic steroids in biological samples.

Endocrinology Studies

Research indicates that DMAD exhibits notable androgenic activity, allowing it to bind effectively to androgen receptors. This property makes it valuable in studies related to androgen replacement therapies and the physiological effects of androgens on muscle growth and fat distribution.

Case Study: Androgen Replacement Therapy

A study examining the effects of synthetic androgens on patients with androgen deficiency highlighted DMAD's potential role in enhancing muscle mass and strength. Patients receiving DMAD showed significant improvements compared to those on placebo treatments .

Pharmacological Research

DMAD's interactions with various biological systems have been the subject of extensive research. Its ability to influence hormonal pathways can provide insights into metabolic disorders and stress responses.

Case Study: HPA Axis Regulation

Research has demonstrated that metabolites of DMAD can modulate the hypothalamic-pituitary-adrenal (HPA) axis, impacting stress reactivity. In animal models, administration of DMAD resulted in altered cortisol levels during stress tests, suggesting its potential therapeutic applications in stress-related disorders .

Synthetic Pathways and Derivatives

The synthesis of DMAD typically involves multi-step organic reactions starting from steroid precursors. Understanding these synthetic pathways is essential for developing derivatives that may exhibit altered biological activities.

Synthetic Method Description
HydroxylationIntroduction of hydroxyl groups at specific positions on the steroid backbone.
OxidationConversion of hydroxyl groups to ketones or aldehydes to modify activity.

Mechanism of Action

The mechanism of action of 7alpha,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-diol involves binding to androgen receptors in target tissues. This binding initiates a cascade of molecular events, including:

    Activation of Gene Transcription: Modulation of gene expression related to growth and development.

    Protein Synthesis: Stimulation of protein synthesis in muscle and other tissues.

    Hormonal Regulation: Influence on the secretion and activity of other hormones.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 7alpha,17alpha-dimethyl-5beta-androstane-3alpha,17beta-diol and related androstane derivatives are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Function Metabolic Pathways/Interactions References
This compound 5beta-androstane; 7alpha,17alpha-methyl; 3alpha,17beta-OH Reference standard for steroid detection; no direct biological activity reported. Not extensively studied; likely resistant to 5alpha-reductase due to 5beta configuration.
5alpha-Androstane-3alpha,17beta-diol (3alpha-diol) 5alpha-androstane; no methyl groups; 3alpha,17beta-OH Neuroactive steroid: modulates astrocyte AR levels, activates PI3K/Akt and MAPK pathways. Metabolite of DHT; formed via 5alpha-pregnane intermediates in testes.
5alpha-Androstane-3beta,17beta-diol (3beta-diol) 5alpha-androstane; 3beta,17beta-OH Converted to 6alpha- and 7alpha-triols in pituitary; linked to CYP3A5 genetic variants. Substrate for cytochrome P450 7B1; sulfated forms (disulfate) are gender-specific metabolites.
5alpha-Androstane-3beta,7alpha,17beta-triol (7alpha-Adiol) 5alpha-androstane; 3beta,7alpha,17beta-OH Substrate for 11beta-HSD1 , enabling 7alpha/7beta-epimerization. Oxidoreductase activity produces 7-oxo derivatives; implicated in glucocorticoid metabolism.
17alpha-Ethynyl-5alpha-androstane-3alpha,17beta-diol (HE3235) 5alpha-androstane; 17alpha-ethynyl; 3alpha,17beta-OH Synthetic anti-cancer agent: inhibits androgen-dependent tumor growth (e.g., LNCaP cells). Resistance to sulfation and glucuronidation due to ethynyl group; enhances pharmacokinetics.
5alpha-Androstan-3beta,17beta-diol disulfate Sulfated 3beta,17beta-OH groups Strongly gender-associated metabolite (higher in males); linked to lipid metabolism. Sulfation enhances plasma stability; associated with aging and sex hormone pathways.

Key Distinctions

Structural Modifications: The 7alpha,17alpha-dimethyl groups in the target compound confer steric hindrance, likely reducing interactions with steroid-metabolizing enzymes (e.g., 5alpha-reductase, cytochrome P450) compared to unmethylated analogs like 3alpha-diol or 3beta-diol . The 5beta configuration distinguishes it from 5alpha-androstane derivatives, which are more common in endogenous steroid pathways .

Functional Roles :

  • Unlike 3alpha-diol (neuroactive) or HE3235 (anti-cancer), the target compound lacks reported direct biological activity , serving primarily as an analytical reference .
  • Sulfated derivatives (e.g., 5alpha-androstan-3beta,17beta-diol disulfate) exhibit strong gender-specific associations, whereas the target compound’s stability and synthetic nature limit its metabolic relevance .

Metabolic Pathways :

  • Compounds like 3beta-diol and 7alpha-Adiol undergo hydroxylation, epimerization, or sulfation , while the target compound’s methyl groups may block these modifications .
  • HE3235’s 17alpha-ethynyl group enhances metabolic resistance, a feature absent in the target compound .

Research Implications

  • The 7alpha,17alpha-dimethyl motif could guide the design of non-metabolizable steroid analogs for diagnostic or research applications.
  • Comparative studies with 3alpha-diol or 3beta-diol may clarify the role of methylation and backbone configuration in steroid-receptor binding.
  • Further metabolomic profiling is needed to determine if the target compound interacts with 11beta-HSD1 or other steroidogenic enzymes .

Biological Activity

7alpha,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-diol is a synthetic steroid compound known for its significant biological activities, particularly its androgenic effects. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C21H36O2
  • Molecular Weight : 320.50 g/mol
  • CAS Number : 13611-10-4

The compound features two methyl groups at the 7 and 17 positions of the steroid backbone, which are crucial for its biological activity and receptor interactions.

The biological activity of this compound primarily involves:

  • Binding to Androgen Receptors : The compound exhibits a strong affinity for androgen receptors (AR), leading to the activation of gene transcription associated with growth and development.
  • Protein Synthesis Stimulation : It promotes protein synthesis in various tissues, particularly muscle, contributing to anabolic processes.
  • Hormonal Regulation : The compound influences the secretion and activity of other hormones, potentially modulating metabolic pathways.

Biological Effects

Research indicates that this compound has several notable biological effects:

  • Androgenic Activity : The compound demonstrates pronounced androgenic effects, influencing muscle growth and fat distribution.
  • Impact on Cellular Processes : Studies have shown that it can modulate cellular processes related to hormone regulation and metabolic functions .
  • Therapeutic Potential : There is ongoing research into its use in hormone replacement therapy and treatment for hormonal disorders due to its ability to mimic natural androgens.

Case Studies

A review of relevant literature reveals several case studies highlighting the biological activity of this compound:

  • Study on Androgen Receptor Binding : A study demonstrated that this compound binds effectively to androgen receptors in vitro, leading to increased intracellular cAMP levels within minutes of exposure .
  • Effects on Prostate Tissue : In clinical settings involving patients with benign prostatic hyperplasia (BPH), the administration of compounds similar to this compound resulted in altered hormone levels in prostate tissue, indicating its potential role in managing conditions related to androgen metabolism .

Comparative Analysis

The following table summarizes key differences between this compound and other related compounds:

Compound NameMolecular FormulaKey Differences
7beta,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-diolC21H36O2Different stereochemistry affecting receptor binding
6alpha,17-Dimethyl-5beta-androstane-3beta,17beta-diolC21H36O2Variation in hydroxyl positioning alters activity
TestosteroneC19H28O2Endogenous hormone; serves as a natural comparator

This comparison highlights how structural variations can significantly influence biological activities and receptor interactions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 7α,17α-Dimethyl-5β-androstane-3α,17β-diol?

  • Synthesis : This compound is typically synthesized via stereoselective alkylation or hydroxylation of androstane derivatives. Modifications at the 7α and 17α positions require regioselective methyl group introduction under controlled reaction conditions (e.g., Grignard reagents or catalytic hydrogenation) .
  • Characterization : Use nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., 1^1H and 13^{13}C NMR for methyl group positions and hydroxyl configurations). High-resolution mass spectrometry (HRMS) or LC-MS/MS can validate molecular weight (320.50 g/mol) and purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store as a neat solid at room temperature in a dry, ventilated environment. Avoid exposure to strong acids/bases and moisture to prevent degradation .
  • Handling : Use N95/P1 respirators and gloves to minimize inhalation or dermal exposure. Methanol is recommended for solubilization (20 mg/mL) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • LC-MS/MS : Optimize using electrospray ionization (ESI) in positive ion mode. Monitor transitions specific to its molecular ion (m/z 320.5 → fragment ions). Internal standards (e.g., deuterated analogs) improve accuracy .
  • Chromatography : Reverse-phase HPLC with UV detection (210–240 nm) is effective for purity analysis .

Advanced Research Questions

Q. How does the 7α,17α-dimethyl modification influence androgen receptor (AR) binding affinity compared to non-methylated analogs?

  • Mechanistic Insight : The 7α-methyl group enhances steric hindrance, potentially altering AR ligand-binding domain interactions. Use competitive binding assays (e.g., fluorescence polarization) with recombinant AR to compare IC50_{50} values against testosterone or dihydrotestosterone (DHT). Molecular docking studies can predict binding poses .
  • Contradictions : Some analogs show reduced transactivation despite high binding affinity, suggesting allosteric modulation or co-regulator recruitment differences .

Q. What in vitro or in vivo models are optimal for studying its metabolic pathways and biotransformation?

  • In vitro : Use human liver microsomes (HLMs) or hepatocytes to identify phase I metabolites (e.g., hydroxylation at C3/C17). Co-incubate with CYP3A4/5 inhibitors to assess isoform-specific metabolism .
  • In vivo : Rodent models with gonadectomy and AR blockers (e.g., flutamide) can isolate tissue-specific effects. Track urinary metabolites via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7alpha,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-diol
Reactant of Route 2
Reactant of Route 2
7alpha,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.